tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties. The compound is characterized by the presence of a tert-butyl group, a methylazetidine ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (3-methylazetidin-3-yl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted carbamates.
Scientific Research Applications
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate
- tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylazetidine ring and the tert-butyl group makes it a valuable intermediate in the synthesis of various bioactive compounds.
Biological Activity
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate, also known as tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₉N₂O₂, with a molecular weight of approximately 187.26 g/mol. It features a tert-butyl group, a carbamate functional group, and a 3-methylazetidin-3-yl moiety, which contribute to its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly in the context of developing drugs targeting specific diseases. Its derivatives may exhibit pharmacological properties such as anti-inflammatory and analgesic activities .
- Anticancer Potential : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays indicated significant induction of apoptosis in breast cancer cell lines when treated with structurally related compounds .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular responses.
- Enzyme Modulation : It can inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes within cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against common pathogens. The results showed that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Study 2: Apoptosis Induction in Cancer Cells
Another pivotal study focused on the induction of apoptosis in breast cancer cell lines using derivatives of this compound. The findings revealed:
Cell Line | IC50 (µM) | Fold Increase in Apoptosis |
---|---|---|
MDA-MB-231 | 15 | 5 |
Hs 578T | 20 | 4 |
BT-549 | 10 | 6 |
These results indicate a promising potential for further development into anticancer therapeutics.
Properties
IUPAC Name |
tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVXPWQROCCVQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571808 |
Source
|
Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159603-47-1 |
Source
|
Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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